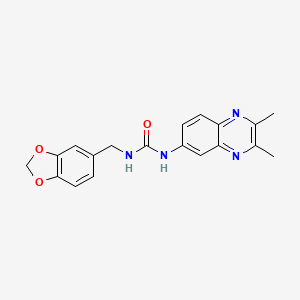

![molecular formula C23H17ClN2O4 B4007187 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic condensation reactions, where key functionalities are introduced via processes such as Aldol condensation and Michael addition. For instance, a similar compound, detailed in the research by Barakat et al. (2015), was synthesized using an aqueous diethylamine medium, showcasing a green and economical approach to crafting pyrimidine frameworks (Barakat et al., 2015).

Molecular Structure Analysis

The three-dimensional structure of related pyrimidine compounds reveals significant insights into their molecular geometry, as confirmed by X-ray crystallography and DFT calculations. For example, the pyrimidine rings in these compounds often show deviations, indicating a non-planar structure that could influence their chemical reactivity and interactions (Barakat et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. The presence of multiple functional groups, such as carbonyl and chlorophenyl groups, facilitates reactions like nucleophilic substitution and electrophilic addition. These reactions are pivotal in further modifying the pyrimidine core for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of any chemical compound. Pyrimidine derivatives' physical properties are influenced by their molecular structure, with factors like intermolecular hydrogen bonding and molecular symmetry playing significant roles. The detailed crystallographic analysis provides a foundation for understanding these properties.

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives is deeply influenced by the electronic distribution within the molecule. Studies involving electronic spectra, NMR chemical shifts, and molecular electrostatic potential analyses help in identifying reactive sites for further chemical modifications. For instance, the MEP analysis reveals reactive sites for electrophilic and nucleophilic attacks, crucial for designing synthesis pathways for new derivatives (Barakat et al., 2015).

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds structurally related to "5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione" have shown potential in antimicrobial and antitumor activities. For example, a series of 2-[N-aryl-2-oxo-2-(4-chlorophenyl)ethanehydrazonoyl]-6-methyl-4(3H)-pyrimidinones were prepared and demonstrated moderate antimicrobial activity. Additionally, some compounds in this series exhibited good cytotoxic activities against human tumor cell lines, highlighting their potential as antitumor agents (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).

Synthesis and Characterization for Material Science

Structural characterization and synthesis of novel compounds with the potential for application in material science have been a subject of research. For instance, the synthesis of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate was achieved, with detailed analysis of its crystallographically independent molecules. These types of studies contribute to the development of new materials with potential applications in electronics, photonics, and as functional materials in various industrial applications (Hu, Zhu, & Chen, 2007).

Nonlinear Optical Properties and Electronic Applications

The exploration of heterocyclic compounds for their nonlinear optical properties has been notable. For instance, the study of thiopyrimidine derivatives for their linear and nonlinear optical properties provides insights into their potential applications in optical materials and devices. These compounds are essential in advancing the fields of photonics and optoelectronics, offering prospects for the development of new materials with enhanced optical and electronic functionalities (Hussain et al., 2020).

properties

IUPAC Name |

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4/c1-2-14-6-8-17(9-7-14)26-22(28)19(21(27)25-23(26)29)13-18-10-11-20(30-18)15-4-3-5-16(24)12-15/h3-13H,2H2,1H3,(H,25,27,29)/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZQFFSLVAUBJ-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

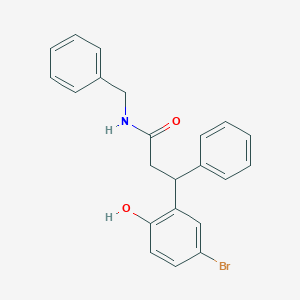

![isopropyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007115.png)

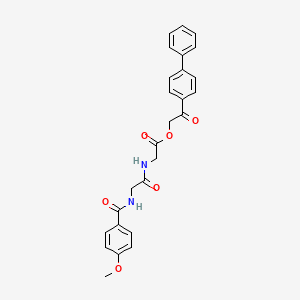

![5-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B4007120.png)

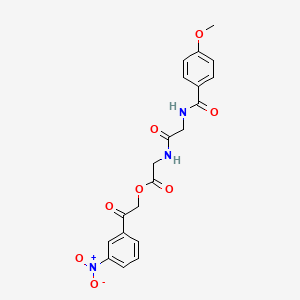

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007127.png)

![10-(2-chlorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4007136.png)

![N-(4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007142.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4007149.png)

![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)